Cas no 117086-68-7 (1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)

1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- structure
117086-68-7 structure
Product Name:1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
CAS 번호:117086-68-7
MF:C19H27N3O
메가와트:313.43718457222
CID:142725
PubChem ID:71785
Update Time:2025-04-19

1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]- 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-
    • 1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3...
    • 3,3-Dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1- indolinecarboxamide
    • 3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
    • BRL 46470
    • 3,3-DIMETHYL-N-[(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL]-2H-INDOLE-1-CARBOXAMIDE
    • 2,3-Dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1H-indole-1-carboxamide
    • 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide
    • Ricasetron
    • 3,3-Dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide
    • 3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide
    • NS00122255
    • SCHEMBL21715163
    • UNII-R92JB88O88
    • SCHEMBL634826
    • Ricasetron [INN:BAN]
    • DTXSID501028553
    • R92JB88O88
    • AKOS040749297
    • RICASETRON [INN]
    • 1H-Indole-1-carboxamide, 2,3-dihydro-3,3-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-
    • 117086-68-7
    • SCHEMBL20362251
    • BRL46470
    • 3,3-Dimethyl-N-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)indoline-1-carboxamide
    • GTPL2302
    • Endo-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3,3-dimethylindole-1-carboxamide
    • BRL-46470
    • CHEMBL2105377
    • BRL46470;BRL-46470;BRL 46470
    • Q7322878
    • HY-101709
    • CS-0021820
    • 인치: 1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+
    • InChIKey: ILXWRFDRNAKTDD-GOOCMWNKSA-N
    • 미소: O=C(N1C2C=CC=CC=2C(C)(C)C1)NC1C[C@H]2CC[C@@H](C1)N2C

계산된 속성

  • 정밀분자량: 313.215
  • 동위원소 질량: 313.215
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 463
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 35.6A^2
  • 소수점 매개변수 계산 참조값(XlogP): 3.2

실험적 성질

  • 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • 비등점: 478.4°Cat760mmHg
  • 플래시 포인트: 243.1°C
  • 굴절률: 1.61
  • 용해도: Insuluble (8.5E-3 g/L) (25 ºC),
추천 공급업체
Hebei Liye chemical Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량